N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide
CAS No.: 946258-01-1
Cat. No.: VC6494602
Molecular Formula: C21H24N2O4S
Molecular Weight: 400.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946258-01-1 |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 400.49 |
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C21H24N2O4S/c1-2-27-18-8-10-19(11-9-18)28(25,26)22-17-7-12-20-16(14-17)4-3-13-23(20)21(24)15-5-6-15/h7-12,14-15,22H,2-6,13H2,1H3 |
| Standard InChI Key | ZKECWNDGUBGPAB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Introduction
Related Compounds and Contextual Information
The compound shares structural similarities with other sulfonamides and quinoline derivatives often studied for their pharmacological potential. For example:
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N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide is a structurally related compound with similar core scaffolds, which has been explored for its bioactivity .
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Other derivatives of tetrahydroquinoline and sulfonamide frameworks have been investigated for their roles in modulating protein kinases and other enzymatic pathways .
Potential Applications
Sulfonamides and quinoline derivatives are widely recognized in medicinal chemistry due to their diverse biological activities:
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Pharmacological Potential: Quinoline-based compounds often exhibit antimicrobial, anti-inflammatory, and anticancer properties. Sulfonamide groups enhance solubility and target enzyme interactions.
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Protein Kinase Modulation: Similar compounds have been studied for their ability to modulate protein kinase activity, particularly in inflammatory and degenerative diseases .
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Drug Development: The combination of a quinoline scaffold with sulfonamide functionality makes this compound a promising candidate for further investigation in drug discovery programs.
Research Gaps and Future Directions
Despite its potential, detailed studies on this specific compound are lacking. Key areas for future research include:
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Synthesis and Characterization: Developing efficient synthetic routes and confirming the structure via NMR and mass spectrometry.
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Biological Activity Testing: Evaluating its efficacy against specific targets such as kinases or microbial enzymes.
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Pharmacokinetics and Toxicology: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.
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